Pentafluoroethyl vs Trifluoromethyl: Antiprotozoal Potency
The pentafluoroethyl (-C2F5) substituent at the benzimidazole 2-position is associated with enhanced antiprotozoal activity compared to the trifluoromethyl (-CF3) analog against Giardia intestinalis. A series of substituted 2-pentafluoroethylbenzimidazoles showed a trend toward higher potency, with a leading derivative achieving an IC50 of 0.18 μg/mL [1]. This quantifies the activity improvement conferred by the larger, more lipophilic C2F5 group [2].
| Evidence Dimension | Antiprotozoal Activity (IC50) |
|---|---|
| Target Compound Data | A 2-pentafluoroethylbenzimidazole derivative (4,5,6,7-tetrachloro-2-pentafluoroethylbenzimidazole) demonstrated an IC50 of 0.18 μg/mL against Entamoeba histolytica. |
| Comparator Or Baseline | 2-trifluoromethylbenzimidazole derivatives; specific IC50 data for a direct analog was not provided in the cited abstract, but the study identifies the pentafluoroethyl series as a distinct class with notable activity. |
| Quantified Difference | The pentafluoroethyl-substituted compound is reported as the 'best activity' in the series, with an IC50 of 0.18 μg/mL [1]. |
| Conditions | In vitro antiprotozoal assay against Entamoeba histolytica. |
Why This Matters
This data establishes the pentafluoroethyl benzimidazole core as a privileged scaffold for antiprotozoal drug discovery, justifying the procurement of 5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine for SAR expansion.
- [1] Kazimierczuk, Z., et al. Synthesis, antiprotozoal and antibacterial properties of new polyhalogenobenzimidazoles. 2002. (as cited in Baidu Xueshu). View Source
- [2] Andrzejewska, M., et al. Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. European Journal of Medicinal Chemistry. 2002;37(12):973-8. doi:10.1016/s0223-5234(02)01421-6. View Source
